molecular formula C23H20N4OS B12571777 N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea CAS No. 325769-34-4

N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea

Cat. No.: B12571777
CAS No.: 325769-34-4
M. Wt: 400.5 g/mol
InChI Key: VZTONMGOQFXJGS-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a thiazole ring and pyridine moiety, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]thiourea: Similar structure but with a thiourea group.

    N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamate: Similar structure but with a carbamate group.

Uniqueness

The uniqueness of N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.

Properties

CAS No.

325769-34-4

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[4-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C23H20N4OS/c1-15-6-5-8-18(14-15)20-21(17-10-12-24-13-11-17)29-23(26-20)27-22(28)25-19-9-4-3-7-16(19)2/h3-14H,1-2H3,(H2,25,26,27,28)

InChI Key

VZTONMGOQFXJGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3C)C4=CC=NC=C4

Origin of Product

United States

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